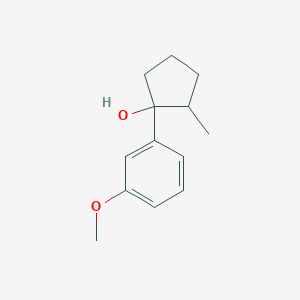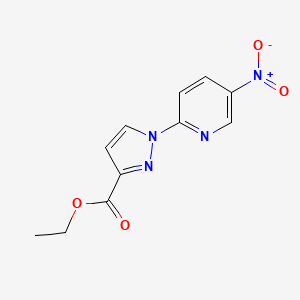
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₃S. It is a sulfonyl chloride derivative, characterized by the presence of a tetrahydrofuran (oxolane) ring attached to an ethanesulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of 1-(oxolan-3-yl)ethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(Oxolan-3-yl)ethanol+Thionyl chloride→1-(Oxolan-3-yl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis
Applications De Recherche Scientifique
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
2-(Oxolan-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the oxolane ring attachment.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound without the oxolane ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of an oxolane ring.
Uniqueness: 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and various applications .
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
1-(oxolan-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3 |
Clé InChI |
LNKLIOAUCIAOEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCOC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)



![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

